2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family These compounds are known for their diverse biological activities and are frequently found in bioactive synthetic and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can be achieved through multicomponent reactions (MCRs), which are highly efficient and environmentally friendly. One common method involves the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes . This reaction typically occurs under moderate to good yields and involves the use of spectral methods to establish the structure of the resulting pyridopyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, with a focus on optimizing reaction conditions to achieve high yields and purity. The use of green solvents and catalysts, such as water and p-toluene sulfonic acid (PTSA), can enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium on carbon), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvent systems .
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyridopyrimidine core can interact with various enzymes and receptors. These interactions can lead to the inhibition of bacterial growth, modulation of inflammatory responses, and interference with viral replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridopyrimidine derivatives, such as:
- 4H-Pyrido[1,2-a]pyrimidine-2-hydroxy-4-one
- 9-Nitro-1,2,3,4,7,8-hexahydro-6H-pyrido[1,2-a]pyrimidin-6-ones
Uniqueness
2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of the nitrophenyl group, which enhances its electron-withdrawing properties and potential biological activities. This structural feature distinguishes it from other pyridopyrimidine derivatives and contributes to its diverse applications in scientific research .
Properties
Molecular Formula |
C14H13N3O3 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C14H13N3O3/c18-14-9-12(15-13-6-1-2-7-16(13)14)10-4-3-5-11(8-10)17(19)20/h3-5,8-9H,1-2,6-7H2 |
InChI Key |
ODPOSYFZRQFTIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NC(=CC2=O)C3=CC(=CC=C3)[N+](=O)[O-])C1 |
Origin of Product |
United States |
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